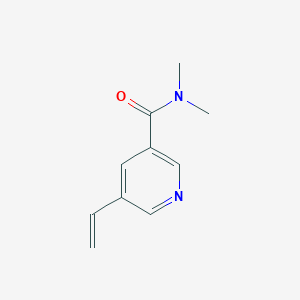
N,N-Dimethyl-5-vinylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-5-vinylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a vinyl group attached to the nicotinamide ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-vinylnicotinic acid+dimethylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced, typically at the nicotinamide ring, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the vinyl group or the nicotinamide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may lead to the formation of aldehydes or carboxylic acids, while reduction of the nicotinamide ring may yield amines.
科学的研究の応用
N,N-Dimethyl-5-vinylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism. By influencing NAD+ levels, this compound can affect various metabolic pathways, including those involved in energy production and DNA repair.
類似化合物との比較
N,N-Dimethylformamide: A commonly used solvent with similar structural features.
N,N-Dimethylacetamide: Another solvent with comparable properties.
Nicotinamide: A related compound with significant biological activity.
Uniqueness: N,N-Dimethyl-5-vinylnicotinamide is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-ethenyl-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-4-8-5-9(7-11-6-8)10(13)12(2)3/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRBUPKMUCDSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














